![molecular formula C16H19NO3S B2592757 (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide CAS No. 2035000-61-2](/img/structure/B2592757.png)
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development in medicine.
Advantages and Limitations for Lab Experiments
The advantages of using (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide in lab experiments include its low toxicity, good biocompatibility, and potential for use in various fields of scientific research. However, the limitations include its low yield in the synthesis process and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide. In medicine, further studies are needed to investigate its potential use as an anti-inflammatory and anti-cancer agent. In agriculture, further studies are needed to investigate its potential use as a herbicide. In material science, further studies are needed to investigate its potential use as a building block for the synthesis of functional materials. In addition, further studies are needed to fully understand its mechanism of action and to improve the synthesis method to increase the yield of the reaction.
In conclusion, (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide is a chemical compound that has potential applications in medicine, agriculture, and material science. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further development in medicine. However, further studies are needed to fully understand its mechanism of action and to improve the synthesis method to increase the yield of the reaction.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide involves the reaction of furan-3-carboxaldehyde and 5-hydroxy-3-(thiophen-3-yl)pentan-1-amine. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%.
Scientific Research Applications
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide has been studied for its potential use in various fields of scientific research. In medicine, it has been investigated for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide. In material science, it has been investigated for its potential use as a building block for the synthesis of functional materials.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEHVBSOXKMADR-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acrylamide |
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